molecular formula C5H11F2NO B1406508 4-Amino-3,3-difluoro-2-methylbutan-2-ol CAS No. 1609546-43-1

4-Amino-3,3-difluoro-2-methylbutan-2-ol

Cat. No.: B1406508
CAS No.: 1609546-43-1
M. Wt: 139.14 g/mol
InChI Key: IIGYDTDOGNKCHP-UHFFFAOYSA-N
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Description

4-Amino-3,3-difluoro-2-methylbutan-2-ol is a chemical compound with the molecular formula C5H11F2NO It is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-difluoro-2-methylbutan-2-ol typically involves the introduction of fluorine atoms into the butane backbone, followed by the addition of amino and hydroxyl groups. One common method involves the reaction of 3,3-difluoro-2-methylbutan-2-ol with ammonia or an amine under controlled conditions to introduce the amino group. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-difluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

4-Amino-3,3-difluoro-2-methylbutan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-difluoro-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,3-difluoro-2-methylbutan-2-ol is unique due to the presence of both amino and hydroxyl groups along with two fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-amino-3,3-difluoro-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO/c1-4(2,9)5(6,7)3-8/h9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGYDTDOGNKCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CN)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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